molecular formula C15H20FNO3S B2597984 (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2176152-46-6

(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No. B2597984
CAS RN: 2176152-46-6
M. Wt: 313.39
InChI Key: CYWAPBHNTTXDCZ-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H20FNO3S and its molecular weight is 313.39. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • The compound is involved in atom-transfer radical cyclizations, contributing to the synthesis of annulation products with carbonyl or exo-methylene functionality (Flynn, Zabrowski, & Nosal, 1992).
    • It reacts with methanol and propylamine, leading to the replacement of the hydroxyl group by the methoxy and N-propylamine group, demonstrating its reactivity with nucleophilic reagents (Chlenov, Salamonov, & Tartakovskii, 1976).
  • Material Science Applications :

    • The synthesis and characterization of sulfonated poly(arylene ether sulfone)s for proton exchange membranes in fuel cells have been explored using related chemical structures. These materials showed promising properties for polyelectrolyte membrane applications (Kim, Robertson, & Guiver, 2008).
    • In another study, sulfonated block copolymers containing fluorenyl groups were synthesized for fuel-cell applications, demonstrating the compound's relevance in the development of high-performance materials (Bae, Miyatake, & Watanabe, 2009).
  • Pharmacology and Drug Design :

    • Research on the gold(III) tetrachloride salt of L-cocaine, a compound structurally related to the one , has been conducted, which contributes to the understanding of molecular structures and bonding in pharmacologically active compounds (Wood, Brettell, & Lalancette, 2007).
    • The synthesis of potential metabolites of brain imaging agents using related compounds was explored, indicating the compound's potential in developing diagnostic tools (Andersen, Wang, Thompson, & Neumeyer, 1997).
  • Catalysis :

    • The compound has been used in the study of electrophilic fluorinating agents, which are critical in various organic synthesis processes (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1996).
    • A research focused on the preparation of a novel N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives, highlighting its role in facilitating chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
  • Structural Analysis and Crystallography :

    • Structural elucidation of complex molecules, including those related to the compound , has been a significant area of study. For instance, the structure of a complex containing a related bicyclic azoalkane was determined, demonstrating the compound's relevance in understanding molecular interactions (Bakirci, Koner, & Nau, 2005).

properties

IUPAC Name

8-(4-fluoro-2-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-10-7-11(16)3-6-15(10)21(18,19)17-12-4-5-13(17)9-14(8-12)20-2/h3,6-7,12-14H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWAPBHNTTXDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.